3-(1H-1,2,4-triazol-1-yl)propan-1-amine
Overview
Description
“3-(1H-1,2,4-Triazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C5H12Cl2N4. Its molecular weight is 199.081. It is a solid substance1.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include “3-(1H-1,2,4-triazol-1-yl)propan-1-amine”, has been reported in various studies23. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives2. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis2.
Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,4-triazol-1-yl)propan-1-amine” has been analyzed using various spectroscopic techniques. For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring2.Chemical Reactions Analysis
The chemical reactions involving “3-(1H-1,2,4-triazol-1-yl)propan-1-amine” have been studied in the context of synthesizing substituted furazans3. The strategy includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group3.
Physical And Chemical Properties Analysis
“3-(1H-1,2,4-Triazol-1-yl)propan-1-amine” is a solid substance1. Its empirical formula is C5H12Cl2N4 and its molecular weight is 199.081.
Scientific Research Applications
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Method : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis. Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line .
Organic Synthesis
- Field : Organic Chemistry
- Application : 1,2,4-triazole derivatives have been used in the synthesis of organic compounds with a more sustainable perspective .
- Method : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
- Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological applications including antimicrobial activity .
- Method : The compounds are synthesized and their antimicrobial activity is evaluated using various assays against different strains of bacteria and fungi .
- Results : The specific results can vary depending on the specific compound and the microbial strain tested .
Anticonvulsant Agents
- Field : Neuropharmacology
- Application : Some 1,2,4-triazole derivatives have been found to possess anticonvulsant activity .
- Method : The compounds are synthesized and their anticonvulsant activity is evaluated using various animal models of epilepsy .
- Results : The specific results can vary depending on the specific compound and the model of epilepsy used .
Organic Synthesis
- Field : Organic Chemistry
- Application : 1,2,4-triazole derivatives have been used in the synthesis of organic compounds with a more sustainable perspective .
- Method : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
- Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
Antitubercular Agents
- Field : Medicinal Chemistry
- Application : Some 1,2,4-triazole derivatives have been found to possess antitubercular activity .
- Method : The compounds are synthesized and their antitubercular activity is evaluated using various assays against different strains of Mycobacterium tuberculosis .
- Results : The specific results can vary depending on the specific compound and the strain of Mycobacterium tuberculosis tested .
Antidiabetic Agents
- Field : Endocrinology
- Application : Some 1,2,4-triazole derivatives have been found to possess antidiabetic activity .
- Method : The compounds are synthesized and their antidiabetic activity is evaluated using various animal models of diabetes .
- Results : The specific results can vary depending on the specific compound and the model of diabetes used .
Antimalarial Agents
- Field : Parasitology
- Application : Some 1,2,4-triazole derivatives have been found to possess antimalarial activity .
- Method : The compounds are synthesized and their antimalarial activity is evaluated using various assays against different strains of Plasmodium species .
- Results : The specific results can vary depending on the specific compound and the strain of Plasmodium tested .
Safety And Hazards
The safety and hazards of “3-(1H-1,2,4-triazol-1-yl)propan-1-amine” are not explicitly mentioned in the sources. However, it’s important to note that Sigma-Aldrich, a supplier of the compound, sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product1.
Future Directions
The future directions for “3-(1H-1,2,4-triazol-1-yl)propan-1-amine” and its derivatives could involve further exploration of their anticancer activities2. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry2.
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXJEYNOJZNYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402620 | |
Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-yl)propan-1-amine | |
CAS RN |
69807-82-5 | |
Record name | 1H-1,2,4-Triazole-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69807-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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